Cas no 5363-54-2 (4-Formylbenzenesulfonic Acid)
4-Formylbenzenesulfonic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonic acid,4-formyl-
- 4-Sulfobenzaldehyde Sodium Salt
- 4-Formylbenzenesulfonic acid
- 4-Sulfobenzaldehyde
- p-formylbenzenesulphonic acid
- 4-Formylbenzenesulfonic Acid
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- MDL: MFCD22570289
- Inchi: 1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11)
- InChI Key: XSAOGXMGZVFIIE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C=O)=CC=1)(=O)(=O)O
Computed Properties
- Exact Mass: 185.99868
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 71.44
4-Formylbenzenesulfonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F754725-100mg |
4-Formylbenzenesulfonic Acid |
5363-54-2 | 100mg |
$ 224.00 | 2023-09-07 | ||
| TRC | F754725-500mg |
4-Formylbenzenesulfonic Acid |
5363-54-2 | 500mg |
$ 845.00 | 2023-09-07 | ||
| TRC | F754725-1g |
4-Formylbenzenesulfonic Acid |
5363-54-2 | 1g |
$ 1346.00 | 2023-09-07 | ||
| ChemScence | CS-0105383-100mg |
4-Formylbenzenesulfonic acid |
5363-54-2 | 96.52% | 100mg |
$121.0 | 2022-04-27 | |
| ChemScence | CS-0105383-250mg |
4-Formylbenzenesulfonic acid |
5363-54-2 | 96.52% | 250mg |
$202.0 | 2022-04-27 | |
| ChemScence | CS-0105383-1g |
4-Formylbenzenesulfonic acid |
5363-54-2 | 96.52% | 1g |
$505.0 | 2022-04-27 | |
| Alichem | A019089488-250mg |
4-Formylbenzenesulfonic acid |
5363-54-2 | 97% | 250mg |
$257.24 | 2023-09-01 | |
| Alichem | A019089488-1g |
4-Formylbenzenesulfonic acid |
5363-54-2 | 97% | 1g |
$572.30 | 2023-09-01 | |
| Alichem | A019089488-5g |
4-Formylbenzenesulfonic acid |
5363-54-2 | 97% | 5g |
$1734.60 | 2023-09-01 | |
| eNovation Chemicals LLC | D917563-0.25g |
4-Formylbenzenesulfonic Acid |
5363-54-2 | 95% | 0.25g |
$565 | 2023-09-03 |
4-Formylbenzenesulfonic Acid Suppliers
4-Formylbenzenesulfonic Acid Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-Formylbenzenesulfonic Acid
Introduction to 4-Formylbenzenesulfonic Acid (CAS No. 5363-54-2)
4-Formylbenzenesulfonic Acid, with the chemical formula C₇H₆O₄S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 5363-54-2, uniquely identifies it in scientific literature and industrial applications. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of considerable interest in medicinal chemistry.
The structure of 4-Formylbenzenesulfonic Acid consists of a benzene ring substituted with both a formyl group (CHO) and a sulfonic acid group (-SO₃H). This dual functionality makes it highly reactive and useful in constructing more complex molecules. The presence of the formyl group allows for further derivatization via condensation reactions, while the sulfonic acid group enhances solubility in polar solvents, facilitating its use in aqueous-based synthetic protocols.
In recent years, 4-Formylbenzenesulfonic Acid has been explored for its potential applications in drug development. One notable area is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have leveraged its reactive sites to introduce additional functional groups that modulate biological activity. For instance, studies have demonstrated its utility in generating novel sulfonamide derivatives, which exhibit promising anti-inflammatory and analgesic properties.
Moreover, the pharmaceutical industry has shown interest in 4-Formylbenzenesulfonic Acid for developing antimicrobial agents. The sulfonic acid moiety is known to interact with bacterial cell walls, disrupting their integrity and inhibiting growth. By incorporating this compound into drug scaffolds, scientists aim to create more effective antibiotics with reduced resistance profiles. Preliminary findings suggest that derivatives of 4-Formylbenzenesulfonic Acid exhibit efficacy against Gram-positive and Gram-negative bacteria, making them valuable candidates for further clinical investigation.
The chemical reactivity of 4-Formylbenzenesulfonic Acid also extends to its application in material science. Its ability to undergo cross-coupling reactions with various organic substrates has been exploited in the synthesis of advanced polymers and coatings. These materials often exhibit enhanced durability and chemical resistance, finding applications in industries ranging from aerospace to automotive manufacturing. The sulfonic acid group further contributes to these materials' hydrophilic properties, making them suitable for use in water-based adhesives and coatings.
Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for 4-Formylbenzenesulfonic Acid. Efforts are underway to develop catalytic processes that minimize waste and energy consumption without compromising yield or purity. Such innovations align with global trends toward environmentally responsible manufacturing practices. Additionally, biocatalytic methods using engineered enzymes have shown promise in selectively functionalizing the benzene ring, reducing unwanted side reactions.
The role of 4-Formylbenzenesulfonic Acid in medicinal chemistry continues to evolve with emerging technologies such as computational drug design and high-throughput screening. These tools enable rapid identification of molecular fragments that can be integrated into drug candidates. By incorporating scaffolds derived from 4-Formylbenzenesulfonic Acid, researchers can accelerate the discovery process, potentially leading to faster development of new therapeutics.
In conclusion, 4-Formylbenzenesulfonic Acid (CAS No. 5363-54-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features enable diverse synthetic pathways, making it indispensable for both academic research and industrial innovation. As scientific understanding progresses, the utility of this compound is expected to expand further, driving new breakthroughs in medicine and technology.
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